molecular formula C10H17NO4 B054565 1-Boc-pyrrolidine-3-carboxylic acid CAS No. 59378-75-5

1-Boc-pyrrolidine-3-carboxylic acid

Cat. No. B054565
CAS RN: 59378-75-5
M. Wt: 215.25 g/mol
InChI Key: HRMRQBJUFWFQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of "1-Boc-pyrrolidine-3-carboxylic acid" and related compounds involves several key steps, including acylation, condensation, and protection strategies. For example, acylation of pyrrolidine derivatives has been performed using acid chlorides in the presence of Lewis acids, highlighting methods to introduce acyl groups onto the pyrrolidine ring (Jones et al., 1990). Additionally, the synthesis of related pyrrolidine compounds showcases the introduction of substituents via different synthetic routes, demonstrating the versatility of pyrrolidine chemistry (Ohtake et al., 1997).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including "1-Boc-pyrrolidine-3-carboxylic acid," has been studied using various techniques such as X-ray diffraction. These studies reveal the geometrical configuration and conformation of the molecules, contributing to our understanding of their chemical reactivity and interactions (Ma et al., 2023).

Chemical Reactions and Properties

Pyrrolidine derivatives participate in a range of chemical reactions, underlining their reactivity and potential for functionalization. For instance, the asymmetric deprotonation of Boc-protected pyrrolidines has been used to achieve highly enantioselective syntheses, demonstrating the utility of these compounds in stereoselective synthesis (Wu et al., 1996).

Scientific Research Applications

  • Antibacterial Activity : The synthesis and biological activity of compounds including "1-Boc-pyrrolidine-3-carboxylic acid" derivatives have been explored, showing potent antibacterial activity against Gram-positive and Gram-negative bacteria, including P. aeruginosa (Ohtake et al., 1997).

  • Asymmetric Deprotonation : An experimental and computational study on the asymmetric deprotonation of N-Boc-piperidine and N-Boc-pyrrolidine demonstrated moderate selectivity in the process, which is crucial for certain synthetic applications (Bailey et al., 2002).

  • Palladium-Catalyzed Reactions : A novel approach to functionalized pyrroles using a palladium-catalyzed oxidative heterocyclization-alkoxycarbonylation of N-Boc-1-amino-3-yn-2-ols, leading to functionalized pyrrole derivatives (Gabriele et al., 2012).

  • Synthesis of Pharmaceutical Intermediates : The compound is used as an intermediate in the synthesis of various pharmaceuticals, such as derifenacin hydrobromide (Youlin, 2011).

  • Coupling Reactions in Chemical Synthesis : An efficient method for coupling amine with derivatives of steric N-Boc-pyrrolidine-2-carboxylic acid, highlighting its role in facilitating complex organic syntheses (Liu et al., 2007).

  • Synthesis of Kainoid Amino Acids : The compound is utilized in stereocontrolled syntheses of neuroexcitants like kainic acid, showcasing its utility in synthesizing biologically active compounds (Hodgson et al., 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMRQBJUFWFQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-pyrrolidine-3-carboxylic acid

CAS RN

59378-75-5
Record name 1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 205 g. (1 mol.) of N-benzylpyrrolidine-3-carboxylic acid (CA, 64 14173d) is dissolved in glacial acetic acid (1 l.) and hydrogenated in the presence of 40 g. of 10% palladium on charcoal until no more starting material is detected by TLC. The catalyst is filtered off and the filtrate is concentrated to dryness in vacuo. The residual 3-pyrrolidine carboxylic acid is dissolved in a mixture of DMF-H2O (2:1) (2 liters), triethylamine (1 mol.), t-butoxycarbonyl azide (1.5 mol.) is added and the mixture is stirred at room temperature for two days. Periodically the pH is tested with pH paper, and after twenty-four hours more azide (0.5 mol.) is added. The solvent is concentrated in vacuo to remove the DMF, the aqueous phase is acidified with citric acid (to pH 2-3) and extracted with ethyl acetate. The organic phase is concentrated to dryness in vacuo to yield the product 1-(t-butyloxycarbonyl)-3-pyrrolidinecarboxylic acid.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-pyrrolidine-3-carboxylic acid
Reactant of Route 2
1-Boc-pyrrolidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-Boc-pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Boc-pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Boc-pyrrolidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Boc-pyrrolidine-3-carboxylic acid

Citations

For This Compound
1
Citations
L Jing, W Wei, B Meng, F Chantegreil, F Nachon… - Bioorganic …, 2023 - Elsevier
… The previous prepared intermediate 12b or 12c were reacted with (R/S)-1-Boc-pyrrolidine-3-carboxylic acid or (R/S)-1-(tert-butoxycarbonyl)nipecotic acid via condensation reaction and …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.